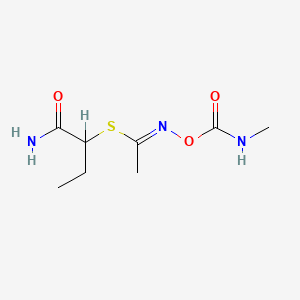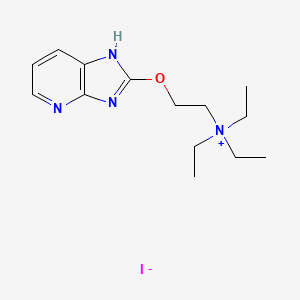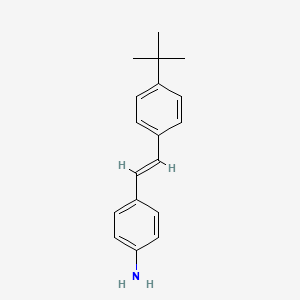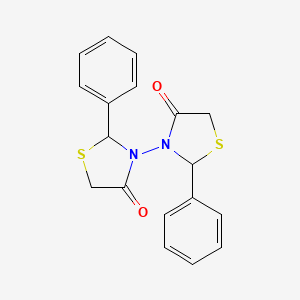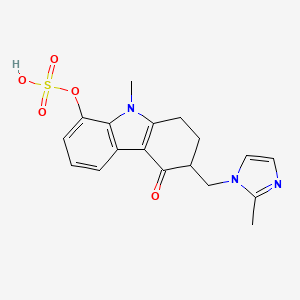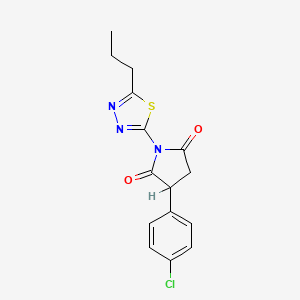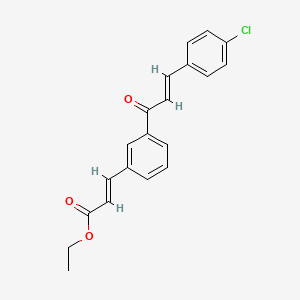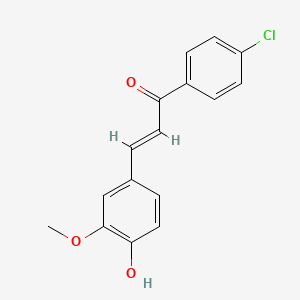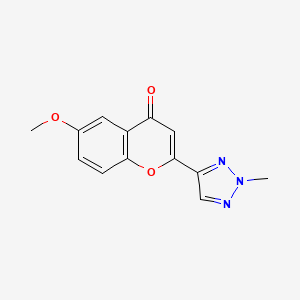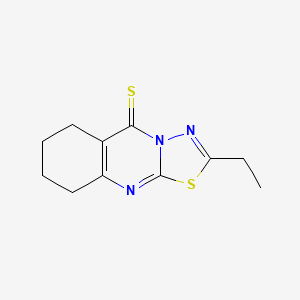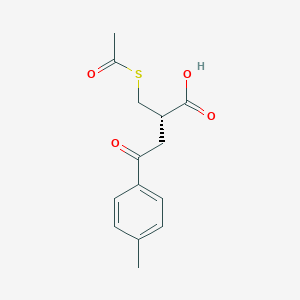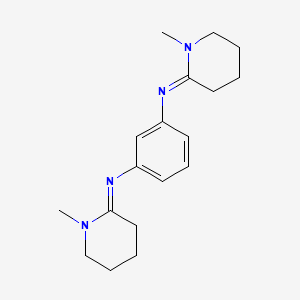
N,N'-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine is a chemical compound with the molecular formula C18H26N4 and a molecular weight of 298.431 g/mol . This compound is known for its unique structure, which includes two piperidinylidene groups attached to a benzenediamine core. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine typically involves the reaction of 1-methyl-2-piperidinone with 1,3-benzenediamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding N-oxides, while reduction reactions may yield reduced derivatives of the compound.
Scientific Research Applications
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological targets. Additionally, the compound is used in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine can be compared with other similar compounds, such as N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-benzenediamine and sulfamide derivatives . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine lies in its specific arrangement of piperidinylidene groups and its distinct reactivity profile.
Properties
CAS No. |
84859-20-1 |
|---|---|
Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-methyl-N-[3-[(1-methylpiperidin-2-ylidene)amino]phenyl]piperidin-2-imine |
InChI |
InChI=1S/C18H26N4/c1-21-12-5-3-10-17(21)19-15-8-7-9-16(14-15)20-18-11-4-6-13-22(18)2/h7-9,14H,3-6,10-13H2,1-2H3 |
InChI Key |
ATXUUXFGTKCELS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=NC2=CC(=CC=C2)N=C3CCCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



